molecular formula C11H12O2S B1592499 2-(Phenylthio)ethyl acrylate CAS No. 95175-38-5

2-(Phenylthio)ethyl acrylate

Cat. No.: B1592499
CAS No.: 95175-38-5
M. Wt: 208.28 g/mol
InChI Key: RHOOUTWPJJQGSK-UHFFFAOYSA-N
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Description

2-(Phenylthio)ethyl acrylate is an organic compound with the molecular formula C11H12O2S. It is a derivative of acrylic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(phenylthio)ethyl group. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylthio)ethyl acrylate typically involves the reaction of acrylic acid with 2-(phenylthio)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction can be represented as follows:

Acrylic acid+2-(Phenylthio)ethanol2-(Phenylthio)ethyl acrylate+Water\text{Acrylic acid} + \text{2-(Phenylthio)ethanol} \rightarrow \text{this compound} + \text{Water} Acrylic acid+2-(Phenylthio)ethanol→2-(Phenylthio)ethyl acrylate+Water

The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylthio)ethyl acrylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acrylate moiety can be reduced to form the corresponding alcohol.

    Substitution: The acrylate group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the acrylate group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted acrylates.

Scientific Research Applications

2-(Phenylthio)ethyl acrylate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers with high refractive indices and unique optical properties.

    Materials Science: The compound is utilized in the development of advanced materials, including coatings, adhesives, and sealants.

    Biological Research: It serves as a building block in the synthesis of biologically active molecules and pharmaceuticals.

    Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Phenylthio)ethyl acrylate involves its reactivity towards nucleophiles and electrophiles. The acrylate group is highly reactive due to the presence of the electron-withdrawing carbonyl group, which makes the β-carbon susceptible to nucleophilic attack. The phenylthio group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylthio)ethyl methacrylate: Similar to 2-(Phenylthio)ethyl acrylate but with a methyl group on the α-carbon of the acrylate moiety.

    2-(Phenylthio)ethyl acetate: An ester of acetic acid with a phenylthioethyl group.

    2-(Phenylthio)ethyl propionate: An ester of propionic acid with a phenylthioethyl group.

Uniqueness

This compound is unique due to its combination of the acrylate and phenylthio groups, which impart distinct chemical reactivity and physical properties. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic and industrial chemistry.

Properties

IUPAC Name

2-phenylsulfanylethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c1-2-11(12)13-8-9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOOUTWPJJQGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80888626
Record name 2-Propenoic acid, 2-(phenylthio)ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95175-38-5
Record name 2-(Phenylthio)ethyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95175-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-(phenylthio)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095175385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-(phenylthio)ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-(phenylthio)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80888626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

60 g of hydroxyethyl benzene thiol and 44.7 g of chloride acrylate were reacted in 244 g of pyridine at 25° C. for 4 hours and then formed by distillation into 2-(phenylthio)ethyl acrylate with 80% yield. A synthetic monomer 6 was obtained with 82% yield in the same manner as in Synthesis Example 1 except that 2-(phenylthio)ethyl acrylate was used in place of phenoxyethyl acrylate.
Name
hydroxyethyl benzene thiol
Quantity
60 g
Type
reactant
Reaction Step One
Name
chloride acrylate
Quantity
44.7 g
Type
reactant
Reaction Step One
Quantity
244 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 500 mL three-neck round bottom flask equipped with mechanical stirrer were charged 2-hydroxyethyl phenyl sulfide (33.0 g, 0.21 mol), anhydrous triethylamine (45 mL, 0.32 mol), and anhydrous tetrahydrofuran (160 mL). The solution was cooled in a −30° C. acetone/dry ice bath under nitrogen blanket for 15 mins. Acryloyl chloride (22 mL, 0.27 mol) was added into the vigorously stirred cold solution through an addition funnel over 30 min. After the addition, the reaction mixture was stirred in the cold acetone bath for additional four hours followed by quenching with the addition of 2M HCl (200 mL). The mixture was extracted with diether ether (150 mL×3) and the combined organic layer was washed with DI water (200 mL×3), aqueous sodium bicarbonate (200 mL×2), and dried over MgSO4. Filtration and removal of solvents under reduced pressure gave the crude product as a light brown oil which was purified on silica gel using Hexanes/Ethyl acetate (50/1, v/v) as eluent to give the final product as a colorless oil (27.4 g, 0.13 mol, yield: 62%), H1 NMR (CDCl3): δ 7.44 (2H), 7.33 (2H), 7.24 (1H), 6.41 (1H), 6.12 (1H), 5.85 (1H), 4.35 (2H), 3.21 (2H).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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